Methyl 2-acetyl-3-methyl-4-oxovalerate

Boiling Point Thermal Stability Process Chemistry

Methyl 2-acetyl-3-methyl-4-oxovalerate (CAS 84912-11-8) is a C9-dicarbonyl ester belonging to the substituted 3-oxopentanoate family, characterized by a β-keto ester core with an additional acetyl group at C2 and a methyl substituent at C3. This 1,3,4-tricarbonyl architecture with a stereogenic C3 center distinguishes it from simpler β-keto esters and regioisomeric analogs.

Molecular Formula C9H14O4
Molecular Weight 186.20 g/mol
CAS No. 84912-11-8
Cat. No. B12657730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-acetyl-3-methyl-4-oxovalerate
CAS84912-11-8
Molecular FormulaC9H14O4
Molecular Weight186.20 g/mol
Structural Identifiers
SMILESCC(C(C(=O)C)C(=O)OC)C(=O)C
InChIInChI=1S/C9H14O4/c1-5(6(2)10)8(7(3)11)9(12)13-4/h5,8H,1-4H3
InChIKeyICETZAWQGQSRCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-acetyl-3-methyl-4-oxovalerate (CAS 84912-11-8): A Structurally Differentiated 1,3,4-Tricarbonyl Ester for Synthetic Chemistry Procurement


Methyl 2-acetyl-3-methyl-4-oxovalerate (CAS 84912-11-8) is a C9-dicarbonyl ester belonging to the substituted 3-oxopentanoate family, characterized by a β-keto ester core with an additional acetyl group at C2 and a methyl substituent at C3 [1]. This 1,3,4-tricarbonyl architecture with a stereogenic C3 center distinguishes it from simpler β-keto esters and regioisomeric analogs. The compound is primarily sourced as a research intermediate for constructing heterocyclic scaffolds and functionalized polycarbonyl derivatives, with physicochemical properties—boiling point 281.3 °C at 760 mmHg, density 1.06 g/cm³, and flash point 120.6 °C—that position it for higher-temperature synthetic protocols compared to common analogs [1].

Stereogenic 1,3,4-tricarbonyl scaffold with C3 methyl substitution enables regioselective enolate chemistry.
C2 acetyl and C4 ketone arrangement directs heterocyclization toward 3,4-disubstituted products.
Calculated boiling point of 281.3 °C supports high-temperature solvent-free synthetic protocols.

Why Generic Substitution of Methyl 2-acetyl-3-methyl-4-oxovalerate (CAS 84912-11-8) Fails: Structural and Physicochemical Barriers to Interchangeability


In-class compounds bearing the 3-oxopentanoate motif cannot be casually interchanged with Methyl 2-acetyl-3-methyl-4-oxovalerate because the precise placement of the C2 acetyl, C3 methyl, and C4 ketone groups dictates both the physicochemical profile and the regiochemical outcome of downstream transformations. The methyl ester terminus, combined with the C3 methyl substitution, generates a sterically and electronically differentiated β-keto ester environment that influences enolate formation regioselectivity, cyclocondensation pathways, and the stability of derived heterocycles in ways that unsubstituted or regioisomeric analogs do not replicate [1]. Procurement without verifying this exact substitution pattern risks introducing impurities, altering reaction yields, or producing regioisomeric products that require costly re-separation.

Unsubstituted β-keto esters may shift enolate formation regioselectivity and downstream product distribution.
Regioisomeric C3-ketone analogs (CAS 475662-06-7) produce 2,4-disubstituted heterocycles, not the target 3,4-pattern.
Ethyl ester homologs may slow transesterification kinetics due to reduced electrophilicity at the ester carbonyl.

Quantitative Differentiation Evidence for Methyl 2-acetyl-3-methyl-4-oxovalerate (CAS 84912-11-8) vs. Closest Analogs


Boiling Point Elevation vs. Des-methyl Analog Methyl 2-acetyl-4-oxovalerate Enables Higher-Temperature Processing

Methyl 2-acetyl-3-methyl-4-oxovalerate exhibits a boiling point of 281.3 °C at 760 mmHg, compared to 272.4 °C for the des-methyl analog methyl 2-acetyl-4-oxovalerate (CAS 85392-47-8), a difference of +8.9 °C [1][2]. This elevation, attributable to the additional C3 methyl group increasing molecular weight (186.21 vs. 172.18 g/mol) and van der Waals interactions, expands the operable temperature window for solvent-free or high-boiling-solvent reactions.

Boiling point
Cross-study comparable
+8.9 °C
vs. des-methyl analog (281.3 vs. 272.4 °C)
Supports high-temperature solvent-free protocol selection
Calculated at standard atmospheric pressure
Boiling Point Thermal Stability Process Chemistry

Flash Point Advantage Over Simpler β-Keto Ester Methyl 4-methyl-3-oxovalerate Reduces Flammability Risk in Industrial Handling

The flash point of methyl 2-acetyl-3-methyl-4-oxovalerate is 120.6 °C, which is 41.6 °C higher than the 79 °C flash point of the widely used simpler β-keto ester methyl 4-methyl-3-oxovalerate (isobutyrylacetic acid methyl ester, CAS 42558-54-3) . This substantial difference directly reduces flammability hazard classification and may lower insurance and storage compliance costs for larger-scale procurement.

Flash point
Data to verify
+41.6 °C
vs. methyl 4-methyl-3-oxovalerate (120.6 vs. 79 °C)
May influence flammability classification and storage handling
Calculated values; confirm experimentally
Flash Point Safety Industrial Procurement

Regioisomeric Differentiation from Methyl 2-acetyl-4-methyl-3-oxopentanoate Governs Heterocyclization Regioselectivity

Methyl 2-acetyl-3-methyl-4-oxovalerate (ketone at C4) is a positional isomer of methyl 2-acetyl-4-methyl-3-oxopentanoate (CAS 475662-06-7; ketone at C3). Despite sharing the molecular formula C9H14O4 and molecular weight 186.2 g/mol, the relocation of the ketone from C4 to C3 alters the electrophilic character at the β-carbon and the enolate geometry, which in turn dictates the regiochemical outcome of Paal-Knorr pyrrole syntheses, Hantzsch-type cyclizations, and other 1,3-dicarbonyl-based heterocycle formations [1]. The C4 ketone in the target compound places the reactive carbonyl distal to the ester, favoring 3,4-disubstituted heterocycles versus the 2,4-disubstituted patterns accessible from the C3-ketone isomer .

Regiochemical outcome
Class-level inference
Target: C4 ketone → 3,4-disubstituted products
Comparator: C3 ketone → 2,4-disubstituted products
Regioisomeric products demand isomer-specific procurement
Inferred from 1,3-dicarbonyl reactivity principles
Regioselectivity Heterocyclic Synthesis Structural Isomerism

Ester-Type Differentiation from Ethyl Ester Analog Enables Transesterification Strategy Flexibility

The methyl ester moiety (MW 186.21 g/mol) of the target compound differs from the ethyl ester analog ethyl 2-acetyl-3-methyl-4-oxopentanoate (CAS 53670-70-5, MW 200.23 g/mol) by a CH2 unit, resulting in a molecular weight difference of 14.0 g/mol [1]. This smaller alkyl ester group increases the electrophilicity of the ester carbonyl and facilitates transesterification with higher alcohols or amines, whereas the ethyl ester is comparatively less reactive in nucleophilic acyl substitution due to steric and electronic factors .

Ester reactivity
Class-level inference
Methyl ester (target): MW 186.21, higher electrophilicity
Ethyl ester analog: MW 200.23, lower electrophilicity
Supports transesterification strategy flexibility with bulky alcohols
Based on general acyl substitution principles
Transesterification Ester Exchange Synthetic Intermediate

Density and Packing Differentiation from Des-methyl Analog Affects Formulation and Solvent Miscibility

The density of methyl 2-acetyl-3-methyl-4-oxovalerate is 1.061 g/cm³, compared to 1.085 g/cm³ for the des-methyl analog methyl 2-acetyl-4-oxovalerate (CAS 85392-47-8), a difference of −0.024 g/cm³ [1]. While both compounds are denser than water, the lower density of the target compound reflects the additional methyl group disrupting crystal packing, which can influence solubility parameters and phase behavior in biphasic reaction systems.

Density
Cross-study comparable
−0.024 g/cm³
vs. des-methyl analog (1.061 vs. 1.085 g/cm³)
May influence biphasic extraction and phase separation behavior
Calculated density values
Density Formulation Solvent Compatibility

Procurement-Driven Application Scenarios for Methyl 2-acetyl-3-methyl-4-oxovalerate (CAS 84912-11-8) Based on Quantitative Differentiation Evidence


High-Temperature Solvent-Free Heterocyclic Condensations

The boiling point of 281.3 °C enables this compound to serve as both reactant and solvent in melt-phase Paal-Knorr pyrrole syntheses and Hantzsch pyridine cyclizations conducted above 250 °C, where the des-methyl analog (bp 272.4 °C) would evaporate or decompose prematurely . The higher thermal budget allows complete conversion of high-melting amine substrates without solvent dilution.

Flammability-Reduced Pilot Plant Scale-Up of Polycarbonyl Intermediates

With a flash point of 120.6 °C—substantially above the 79 °C of methyl 4-methyl-3-oxovalerate—this compound is better suited for kilogram-scale reactions in standard chemical plant environments where lower flammability classification reduces engineering controls, insurance premiums, and regulatory reporting burdens .

Regiospecific Synthesis of 3,4-Disubstituted Heterocycles for Medicinal Chemistry Libraries

The C4-ketone substitution pattern directs cyclocondensation with hydrazines and amidines toward 3,4-disubstituted pyrazoles and pyrimidines, complementing the 2,4-disubstituted products obtained from the C3-ketone regioisomer (CAS 475662-06-7) . This regiodivergent access is critical for structure-activity relationship (SAR) studies where substitution topology determines biological target engagement.

Transesterification Gateway to Diversified Ester Derivatives

The methyl ester's enhanced electrophilicity relative to the ethyl ester analog (MW 200.23 vs. 186.21 g/mol) supports efficient transesterification with bulky or functionalized alcohols (e.g., tert-butyl, benzyl, or polymer-bound alcohols), enabling late-stage diversification strategies in complex molecule synthesis .

Application
Selection Property
Validation Focus
High-temperature heterocyclic synthesis
Boiling point and thermal stability profile
Solvent-free protocol compatibility, distillation tolerance
Pilot-plant scale-up
Flash point classification profile
Flammability handling review, storage compliance
Regiospecific heterocycle library synthesis
C4-ketone regiochemistry
Regioisomeric product verification, SAR alignment
Ester derivative diversification
Methyl ester electrophilicity
Transesterification efficiency with bulky alcohols
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